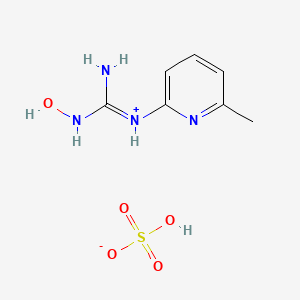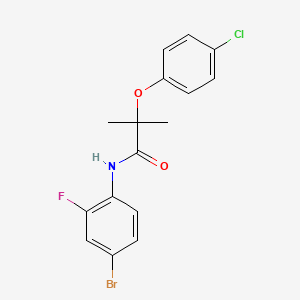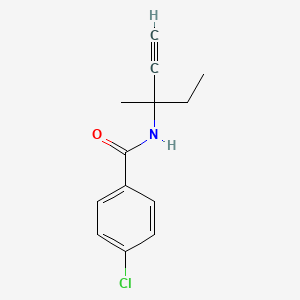
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt), also known as HMPG, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA damage repair.
Mechanism of Action
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) inhibits PARP by binding to the enzyme's catalytic domain, which prevents the enzyme from synthesizing poly(ADP-ribose) chains on damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death. N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) is a selective inhibitor of PARP1 and PARP2, which are the two most abundant isoforms of the enzyme.
Biochemical and Physiological Effects:
Inhibition of PARP by N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has been shown to induce cell death in cancer cells and sensitize them to DNA-damaging agents. N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has also been shown to reduce inflammation and oxidative stress in animal models of disease. However, the use of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) in humans is still in the early stages of development and further studies are needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) is a potent and selective inhibitor of PARP, which makes it a valuable tool for studying the role of PARP in DNA damage repair and other biological processes. However, its use in lab experiments is limited by its high cost and low solubility in aqueous solutions. Additionally, N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has a short half-life and requires frequent dosing, which can be challenging in some experimental settings.
Future Directions
There are several potential future directions for the use of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) in scientific research. One area of interest is the development of more potent and selective PARP inhibitors that can be used in clinical settings. Another area of interest is the development of combination therapies that target both PARP and other DNA repair pathways. Additionally, the use of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) in animal models of disease may provide insights into the role of PARP in various pathological conditions. Overall, N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) is a valuable tool for studying the role of PARP in DNA damage repair and has the potential to lead to the development of new therapies for cancer and other diseases.
Synthesis Methods
The synthesis of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with guanidine hydrochloride, followed by oxidation with hydrogen peroxide to yield the desired product. The final step involves the addition of sulfuric acid to produce the sulfate salt of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt). The purity of the compound can be increased by recrystallization from water.
Scientific Research Applications
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has been extensively used in scientific research as a tool to study the role of PARP in DNA damage repair. PARP is an enzyme that is activated in response to DNA damage and plays a critical role in repairing single-strand DNA breaks. Inhibition of PARP by N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has also been used to study the role of PARP in other biological processes, such as inflammation and neurodegeneration.
properties
IUPAC Name |
(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.H2O4S/c1-5-3-2-4-6(9-5)10-7(8)11-12;1-5(2,3)4/h2-4,12H,1H3,(H3,8,9,10,11);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQURXANOYFGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[NH+]=C(N)NO.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/[NH+]=C(\N)/NO.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6079830.png)
![[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6079834.png)

![1-(4-chlorophenyl)-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6079849.png)
![ethyl 3,5-dimethyl-4-{[4-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6079854.png)
![5-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6079861.png)
![4-[(3-methoxy-1-piperidinyl)carbonyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine](/img/structure/B6079869.png)
![methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B6079878.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B6079883.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6079886.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6079894.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6079924.png)

![(1S*,4S*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6079933.png)